2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline
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Description
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (CECEQ) is a quinoline derivative with a wide range of applications in the field of science and medicine. It has been used in a variety of research experiments, and its mechanism of action is well understood. CECEQ is a useful tool in the laboratory setting due to its low toxicity and high solubility in aqueous solutions.
Scientific Research Applications
Synthesis and Chemical Transformations
- Conversion to Derivatives : Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate, a related compound, can be converted into various derivatives, indicating the potential for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline to undergo similar transformations for research applications (Guo Hui, 1991).
- Precursor for Anticancer Agents : 4-Chloroquinolines, closely related to 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline, are key synthetic precursors for various pharmacologically active agents, including anticancer and antimalarial drugs (Mao et al., 2014).
- Intermediate in Synthesis : 2-Chloro-4-ethoxy-quinoline, structurally similar to the compound , is used as an intermediate in the synthesis of other quinolones, highlighting the role of such compounds in complex chemical syntheses (Vontobel et al., 2020).
Biological and Medicinal Research
- Antimicrobial Agents : Derivatives of 3-(2'-Chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one, which share a part of the structure with the compound , have been investigated for their antimicrobial activities (El-zohry & Abd-Alla, 2007).
- Chemosensor Development : Quinoline derivatives, such as 5-Chloro-8-methoxyquinoline, have been studied for their potential use as chemosensors, indicating potential research applications for similar compounds in detecting metal ions or other chemicals (Prodi et al., 2001).
- Antimycotic Activity : Similar compounds like 2-Chloro-3-(2-nitro)ethyland (2-nitro)vinylquinolines have shown antimycotic activity against various microorganisms, suggesting potential biological applications for 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline (Cziáky et al., 1996).
properties
IUPAC Name |
2-chloro-3-(2-chloroethyl)-6-ethoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO/c1-2-17-11-3-4-12-10(8-11)7-9(5-6-14)13(15)16-12/h3-4,7-8H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXXKGSLVAINIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588945 |
Source
|
Record name | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | |
CAS RN |
948294-49-3 |
Source
|
Record name | 2-Chloro-3-(2-chloroethyl)-6-ethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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